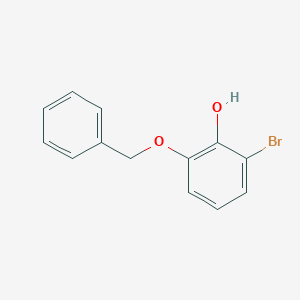

2-(Benzyloxy)-6-bromophenol

Description

However, the evidence includes detailed information on two structurally related compounds: 2-(Benzyloxy)-6-bromonaphthalene (CAS 2234-45-9) and 2-(benzyloxy)-6-bromobenzaldehyde (CAS 206002-17-7). Both share a benzyloxy-bromo substitution pattern but differ in their aromatic backbones (naphthalene vs. benzaldehyde). This article will focus on comparing these two compounds, emphasizing their structural, physical, and functional distinctions.

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2-bromo-6-phenylmethoxyphenol |

InChI |

InChI=1S/C13H11BrO2/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI Key |

NDVMBKDECDLZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Structural and Physical Properties

Table 1: Key Properties of 2-(Benzyloxy)-6-bromonaphthalene and 2-(benzyloxy)-6-bromobenzaldehyde

Structural Differences

Backbone Aromatic System :

- 2-(Benzyloxy)-6-bromonaphthalene : Features a naphthalene ring system (two fused benzene rings), which increases molecular rigidity and π-conjugation compared to single-ring systems .

- 2-(benzyloxy)-6-bromobenzaldehyde : Based on a benzaldehyde structure (a benzene ring with an aldehyde group), introducing a reactive carbonyl site for further functionalization .

Functional Groups :

- The naphthalene derivative contains a bromine atom and a benzyloxy ether group.

- The benzaldehyde derivative includes an additional aldehyde (-CHO) group, enabling nucleophilic addition reactions (e.g., condensation or reduction) .

Functional and Reactivity Comparisons

Thermal Stability

- 2-(Benzyloxy)-6-bromonaphthalene : Higher predicted boiling point (434.6°C) and melting point (112–113°C) suggest greater thermal stability, likely due to extended π-conjugation in the naphthalene system .

Reactivity

- Naphthalene Derivative : The bromine atom at position 6 is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), while the benzyloxy group acts as a protecting group for hydroxyl functionalities .

- Benzaldehyde Derivative : The aldehyde group is highly reactive, participating in reactions like Grignard additions or reductive amination, making it valuable in drug synthesis .

2-(Benzyloxy)-6-bromonaphthalene

- Role in Synthesis : Used as a precursor in cross-coupling reactions to generate biaryl structures, which are common in ligands for catalysis or fluorescent materials .

- Material Science : Its rigid naphthalene backbone may contribute to liquid crystalline properties or organic semiconductors.

2-(benzyloxy)-6-bromobenzaldehyde

- Pharmaceutical Intermediate : The aldehyde group is pivotal in synthesizing active pharmaceutical ingredients (APIs). For example, it could serve as a precursor for antimalarial or antiviral agents via condensation with hydrazines or amines .

- Challenges : Sensitivity to oxidation requires careful handling, often under inert atmospheres or low-temperature storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.